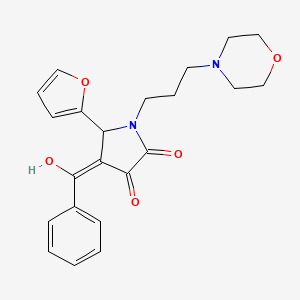

4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Beschreibung

4-Benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinone derivatives and features a benzoyl group, a furan ring, a hydroxyl group, and a morpholine moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

(4E)-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-13-29-17)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,25H,5,9-12,14-15H2/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTYJNCCLPTHLL-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting with the formation of the pyrrolidinone core. One common approach is the cyclization of a suitable precursor containing the furan ring and morpholine group under acidic or basic conditions. The benzoyl group is then introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of drugs targeting various diseases, such as cancer, inflammation, or microbial infections.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Wirkmechanismus

The mechanism by which 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Benzofuran derivatives: These compounds share the furan ring and benzoyl group but may differ in their substituents and functional groups.

Pyrrolidinone derivatives: These compounds have a similar pyrrolidinone core but may vary in their side chains and additional functional groups.

Uniqueness: 4-Benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is unique due to its combination of the furan ring, benzoyl group, hydroxyl group, and morpholine moiety. This combination of functional groups provides it with distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The compound features a pyrrole ring, a furan moiety, and a morpholinopropyl side chain, which contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrole compounds possess significant antibacterial properties. For instance, the compound was tested against Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) analysis indicated that modifications on the furan and benzoyl groups enhance antibacterial efficacy .

2. Anticancer Properties

The compound has shown potential in cancer treatment through mechanisms such as apoptosis induction in cancer cells. In vitro studies revealed that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent .

3. Anti-inflammatory Effects

Research has indicated that compounds similar to 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between appropriate aldehydes and amines, followed by functional group modifications to achieve the desired structure. The synthetic route often includes the use of catalysts such as aluminum chloride to facilitate the reaction .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) study has been performed to correlate the chemical structure with biological activity. Key findings include:

- Hydrophobicity : Increased hydrophobic character enhances antibacterial activity.

- Electron-donating groups : Substituents that donate electrons improve anticancer activity.

The SAR analysis provides insights into how structural modifications can optimize biological activity, guiding future drug design efforts .

Case Studies

Several case studies highlight the biological efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of various derivatives against Staphylococcus aureus. Compounds with electron-withdrawing groups on the benzoyl moiety exhibited enhanced activity, suggesting that these modifications could lead to more potent antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one resulted in significant apoptosis in human breast cancer cells, indicating its potential as an anticancer therapeutic.

Q & A

Q. What are the key synthetic strategies for preparing 4-aroyl-3-hydroxy-pyrrol-2-one derivatives?

The synthesis typically involves a multi-step cyclization reaction. For example, substituted benzaldehydes react with morpholinopropylamine derivatives under basic conditions to form the pyrrolone core. Recrystallization from methanol or ethanol is critical for purification, as seen in reactions yielding 18–62% depending on substituent steric/electronic effects . Key steps include:

Q. How can researchers confirm the molecular structure of this compound?

Structural validation relies on spectroscopic and analytical methods:

- NMR : and NMR identify substituent integration and carbonyl/aromatic signals (e.g., 3-hydroxy protons at δ 9.12 ppm) .

- HRMS : Accurate mass determination (e.g., m/z 420.1573 [M+H] for a derivative in ) confirms molecular formula .

- FTIR : Hydroxy (3067–2935 cm) and carbonyl (1707–1653 cm) stretches validate functional groups .

Advanced Research Questions

Q. How do substituent variations at the 4-benzoyl and 5-aryl positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, CF) enhance stability and receptor binding affinity. For example, 3-chloro derivatives show improved potency due to increased electrophilicity .

- Steric effects : Bulky substituents (e.g., 4-tert-butyl phenyl) reduce yields (9–47%) but may improve selectivity by restricting conformational flexibility .

- Morpholinopropyl chain : The 3-morpholinopropyl group enhances solubility and pharmacokinetics via hydrogen bonding with biological targets .

Q. How can low yields in cyclization reactions be addressed?

Low yields (e.g., 9% in ) often arise from incomplete cyclization or side reactions. Strategies include:

- Extended reaction times : Refluxing for 10–24 hours improves conversion for sterically hindered aldehydes .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while acidic conditions suppress enolization .

- Catalysis : Base-assisted cyclization (e.g., KCO) accelerates ring closure, as seen in 63% yields for 4-dimethylamino-phenyl derivatives .

Q. What analytical methods are recommended for resolving data contradictions in purity assessments?

Contradictions in purity (e.g., varying melting points or spectral data) require:

- HPLC validation : Use a pH 6.5 ammonium acetate buffer system to separate isomers or degradation products .

- TLC monitoring : Track reaction progress with silica gel plates (R = 0.3–0.5 in ethyl acetate/hexane) to identify byproducts .

- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures, as done for pyrazolone derivatives in .

Q. How can researchers design experiments to evaluate hydrolytic stability?

- Accelerated degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, then quantify intact product via LC-MS .

- Kinetic analysis : Plot degradation rates to identify pH-sensitive functional groups (e.g., the 3-hydroxy group) .

Methodological Challenges

Q. Why do similar synthetic routes produce divergent yields for analogs?

Divergence arises from:

Q. How to troubleshoot inconsistent biological activity in analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.